3-Iodo-6-nitroquinoline
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Overview
Description
3-Iodo-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. The compound features an iodine atom at the third position and a nitro group at the sixth position on the quinoline ring, making it a unique and valuable molecule for various scientific research and industrial applications.
Mechanism of Action
Target of Action
3-Iodo-6-nitroquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . Quinoline derivatives have been found to interact with various targets, including the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .
Mode of Action
Quinoline derivatives are known to exhibit a dual mode of action, which can help overcome drug resistance . The type of substituents on the quinoline structure can affect the compounds’ activity .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives have been found to exhibit antiproliferative effects against tumor cell lines overexpressing egfr .
Action Environment
The action of this compound, like other quinoline derivatives, can be influenced by various environmental factors. These factors can include the presence of other compounds, pH levels, temperature, and the specific biological environment within the body .
Biochemical Analysis
Cellular Effects
Some quinoline derivatives have been found to exhibit antiproliferative effects against tumor cell lines
Molecular Mechanism
Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-nitroquinoline typically involves the iodination of 6-nitroquinoline. One common method is the regioselective 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine under mild conditions . This method ensures high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using molecular iodine or other iodine sources. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-nitroquinoline undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like alkyl halides and aryl halides in the presence of catalysts such as palladium or copper.
Nucleophilic Substitution: Reagents like amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Electrophilic Substitution: Various substituted quinolines.
Nucleophilic Substitution: Amino or thiol-substituted quinolines.
Oxidation and Reduction: Altered quinoline derivatives with different oxidation states.
Scientific Research Applications
3-Iodo-6-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Nitroquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodoquinoline: Lacks the nitro group, affecting its biological activity and reactivity.
3-Bromo-6-nitroquinoline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 3-Iodo-6-nitroquinoline is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-iodo-6-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYQWISZDVXBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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